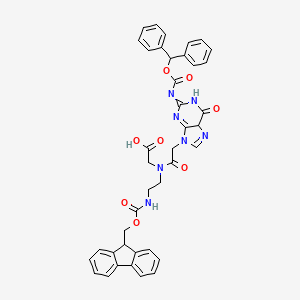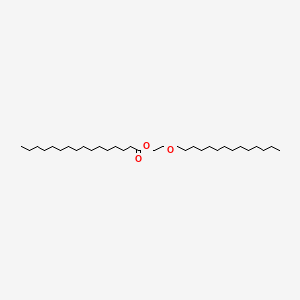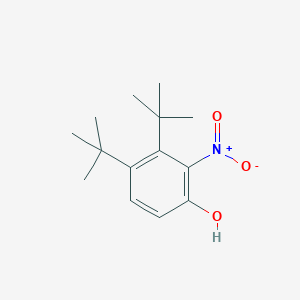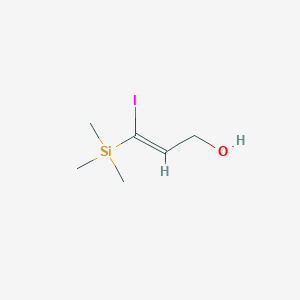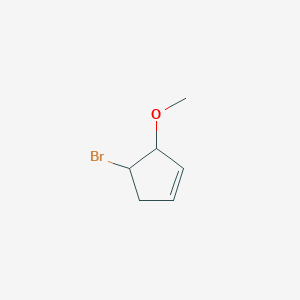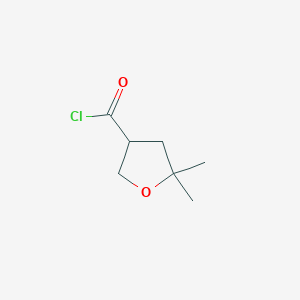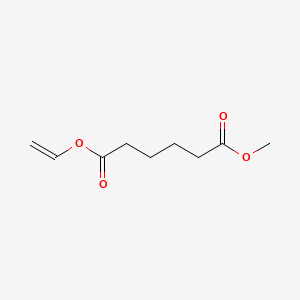
Adipic acid, methyl vinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adipic acid, methyl vinyl ester is an organic compound derived from adipic acid. It is a type of ester formed by the reaction of adipic acid with methanol and vinyl alcohol. This compound is known for its applications in various industrial processes, particularly in the production of polymers and resins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Adipic acid, methyl vinyl ester can be synthesized through the esterification of adipic acid with methanol and vinyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The process involves the continuous feeding of adipic acid, methanol, and vinyl alcohol into a reactor, where they are mixed and heated in the presence of a catalyst. The resulting ester is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Adipic acid, methyl vinyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into adipic acid and methanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester.
Polymerization: this compound can undergo polymerization reactions to form polyesters and other polymeric materials.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Transesterification: Common reagents include methanol, ethanol, and other alcohols, with catalysts such as sodium methoxide or potassium carbonate.
Polymerization: Catalysts like titanium tetrachloride or tin(II) chloride are often used, along with elevated temperatures and controlled reaction times.
Major Products Formed
Hydrolysis: Adipic acid and methanol.
Transesterification: Various esters depending on the alcohol used.
Polymerization: Polyesters and other polymeric materials.
Wissenschaftliche Forschungsanwendungen
Adipic acid, methyl vinyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polyesters and other polymers.
Biology: Investigated for its potential use in biodegradable plastics and environmentally friendly materials.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of resins, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of adipic acid, methyl vinyl ester involves its ability to undergo polymerization and form long-chain polymeric structures. The ester groups in the compound can react with other monomers to form polyesters, which have various industrial and commercial applications. The molecular targets and pathways involved in these reactions include the esterification and polymerization pathways, which are catalyzed by specific catalysts and occur under controlled conditions.
Vergleich Mit ähnlichen Verbindungen
Adipic acid, methyl vinyl ester can be compared with other similar compounds, such as:
Adipic acid monomethyl ester: Similar in structure but lacks the vinyl group, resulting in different reactivity and applications.
Vinyl acetate: Another vinyl ester but derived from acetic acid, used primarily in the production of polyvinyl acetate and other polymers.
Methyl methacrylate: A methyl ester with a vinyl group, used in the production of polymethyl methacrylate (PMMA) and other acrylic polymers.
Uniqueness
This compound is unique due to its combination of adipic acid and vinyl groups, which allows it to participate in a variety of chemical reactions and form diverse polymeric materials. This versatility makes it valuable in multiple scientific and industrial applications.
Eigenschaften
CAS-Nummer |
2969-87-1 |
|---|---|
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
6-O-ethenyl 1-O-methyl hexanedioate |
InChI |
InChI=1S/C9H14O4/c1-3-13-9(11)7-5-4-6-8(10)12-2/h3H,1,4-7H2,2H3 |
InChI-Schlüssel |
ABUZDQCQXDZFRG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCC(=O)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[g]chrysene-9-carboxaldehyde](/img/structure/B13833459.png)
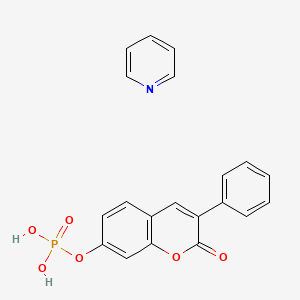
![3-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide](/img/structure/B13833469.png)
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13833472.png)
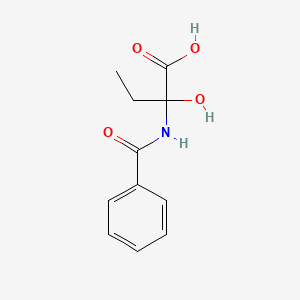
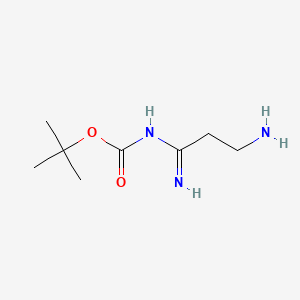
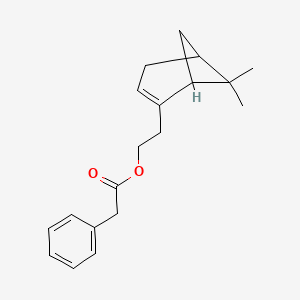
![9H-Pyrido[3,4-b]indole-1-carboxamide](/img/structure/B13833492.png)
